Pramanicin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

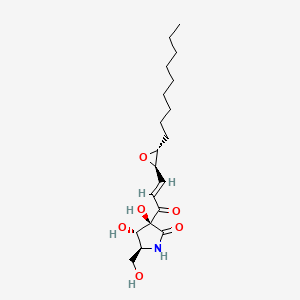

Pramanicin is a beta-hydroxy ketone and an enone.

This compound is a natural product found in Stagonospora with data available.

Applications De Recherche Scientifique

Antifungal Properties

Pramanicin was initially isolated as an antifungal agent, effective against various fungal pathogens. Its mechanism involves disrupting fungal cell membranes, which leads to cell death. Studies have demonstrated its efficacy against species such as Candida and Aspergillus, making it a candidate for treating systemic fungal infections in immunocompromised patients.

Induction of Apoptosis

Recent investigations have shown that this compound can induce apoptosis in human leukemia cells, specifically Jurkat cells. This effect is mediated through the activation of caspases and increased intracellular calcium levels. The implications of this finding suggest potential applications in cancer therapy, where this compound could serve as a lead compound for developing new anticancer drugs.

Case Study: Jurkat Cell Apoptosis

- Objective : To evaluate the apoptotic effects of this compound on Jurkat leukemia cells.

- Method : Cells were treated with varying concentrations of this compound, and apoptosis was assessed using flow cytometry.

- Results : Significant increases in apoptotic cell populations were observed at higher concentrations, indicating a dose-dependent response.

Vascular Effects

This compound has also been studied for its vasorelaxant effects. Research indicates that it can induce relaxation in vascular smooth muscle cells, which may have implications for treating cardiovascular diseases. The compound's ability to modulate vascular tone could be beneficial in developing therapies for hypertension and other vascular disorders.

Case Study: Vascular Smooth Muscle Relaxation

- Objective : To assess the vasorelaxant properties of this compound using isolated dog carotid arteries.

- Method : Arteries were pre-contracted with phenylephrine and then exposed to this compound.

- Results : this compound induced significant relaxation of the arteries, suggesting its potential use as a therapeutic agent in vascular health.

Synthesis and Structural Mimics

The synthesis of this compound analogs has been explored to enhance its biological activity. Researchers have developed structural mimics that retain antifungal properties while potentially improving pharmacokinetic profiles. These analogs are synthesized through various organic chemistry techniques, including biomimetic approaches.

| Analog Name | Synthesis Method | Activity Against Fungi | Notes |

|---|---|---|---|

| Mimic A | Pyroglutamic acid derivative | Moderate | Improved solubility |

| Mimic B | Weinreb carboxamide method | High | Enhanced potency against Candida |

Analyse Des Réactions Chimiques

Biosynthetic Mimicry

A glycoluril-template approach replicates pramanicin’s fatty acid component (Fig. 1)2 :

-

Decanoic acid functionalization : Sequential acetate additions via intramolecular Claisen condensations.

-

Chain elongation : Forms trans,trans-tetradeca-2,4-dienoyl chain through template-directed growth.

-

Epoxidation : Cleavage from the template followed by epoxide installation.

This biomimetic strategy underscores the role of molecular templating in natural product synthesis3 .

Stability and Reactivity

This compound’s β-lactam and epoxy motifs govern its stability:

-

β-Lactam cleavage : Accelerated in frozen systems (−5°C to −30°C) via imidazole catalysis, linked to ice-phase proton mobility4 .

-

Epoxide reactivity : Susceptible to nucleophilic attack (e.g., by amines or thiols) under physiological conditions5 .

Catalytic Modifications

This compound derivatives are synthesized via:

-

Transition-metal catalysis : Palladium-mediated cross-couplings for side-chain diversification6 .

-

Enzymatic functionalization : α-Chymotrypsin enhances peptide coupling yields in frozen aqueous media[^7^] .

Degradation Pathways

Key instability factors (Table 2):

| Condition | Degradation Pathway | Byproducts Identified |

|---|---|---|

| Acidic pH (≤3) | Epoxide ring-opening | Diol derivatives |

| Oxidative stress | Allylic oxidation of diene | Hydroperoxides, ketones |

| Freeze-thaw cycles | β-Lactam hydrolysis | Carboxylic acid fragments |

These pathways necessitate controlled storage (pH 6–8, inert atmosphere) to preserve efficacy[^8^] .

Computational Insights

Reaction path Hamiltonian (RPH) analysis reveals:

Propriétés

Formule moléculaire |

C19H31NO6 |

|---|---|

Poids moléculaire |

369.5 g/mol |

Nom IUPAC |

(3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-3-[(E)-3-[(2R,3R)-3-nonyloxiran-2-yl]prop-2-enoyl]pyrrolidin-2-one |

InChI |

InChI=1S/C19H31NO6/c1-2-3-4-5-6-7-8-9-14-15(26-14)10-11-16(22)19(25)17(23)13(12-21)20-18(19)24/h10-11,13-15,17,21,23,25H,2-9,12H2,1H3,(H,20,24)/b11-10+/t13-,14+,15+,17-,19+/m0/s1 |

Clé InChI |

BOWRHOKHYKPEAR-YRMVZDNFSA-N |

SMILES isomérique |

CCCCCCCCC[C@@H]1[C@H](O1)/C=C/C(=O)[C@]2([C@H]([C@@H](NC2=O)CO)O)O |

SMILES canonique |

CCCCCCCCCC1C(O1)C=CC(=O)C2(C(C(NC2=O)CO)O)O |

Synonymes |

pramanicin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.